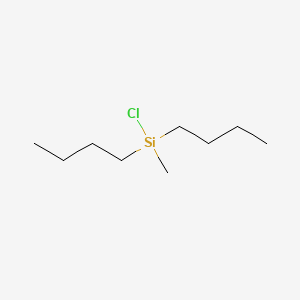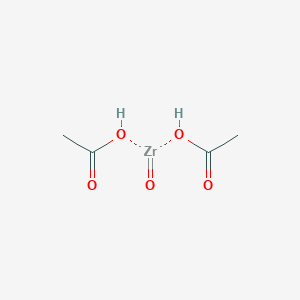
Strontium iodate
Übersicht
Beschreibung
Strontium iodate is a chemical compound composed of strontium (Sr), iodine (I), and oxygen (O). Its chemical formula is Sr(IO3)2 . This compound is a white crystalline solid and is sparingly soluble in water . Strontium iodate is primarily used in laboratory research and has applications in radioactive waste management due to its interaction with iodine isotopes .
Synthesis Analysis
Strontium iodate can be synthesized through various methods, including gel methods . Single crystals of strontium iodate are grown using gel methods, which involve controlled crystallization from a gel medium. These crystals are then characterized for their properties .
Molecular Structure Analysis
The molecular structure of strontium iodate consists of strontium cations (Sr2+) and iodate anions (IO3-). The iodate ion has a trigonal pyramidal shape, with three oxygen atoms bonded to a central iodine atom. The crystal lattice of strontium iodate forms due to the arrangement of these ions .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Crystal Growth and Characterization
Strontium Iodate has been a subject of interest in crystal growth research. A study by Patil (2013) demonstrated the growth of Strontium Iodate crystals using a simple gel method, focusing on optimizing growth conditions and characterizing the crystals using UV-VIS Spectrophotometry (Patil, 2013). Additionally, Chen et al. (2004) explored the hydrothermal synthesis of Strontium Iodate, revealing its crystal structure through X-ray single-crystal structural analysis (Chen, Xiao, Chang, & Zang, 2004).
Ecosystem Processes and Isotopic Tracers
Strontium Iodate, and strontium isotopes in general, have been utilized as tracers in studying ecosystem processes. A study by Capo, Stewart, and Chadwick (1998) highlighted the application of Strontium isotopes in chemical weathering, soil genesis, and cation mobility studies (Capo, Stewart, & Chadwick, 1998). Holt, Evans, and Madgwick (2021) critically reviewed methods for Strontium isotope mapping, emphasizing its application in ecology and archaeology (Holt, Evans, & Madgwick, 2021).
Biomedical Applications
Strontium, including its forms like Strontium Iodate, has notable biomedical applications. Bonhomme et al. (2012) discussed the use of Strontium in biomedical science, particularly in bone growth and inhibition of bone resorption, and investigated Strontium environments in bioactive glasses using NMR spectroscopy (Bonhomme et al., 2012).
Archaeological and Forensic Applications
Strontium isotopes, derived from compounds like Strontium Iodate, have been applied in archaeology and forensics. Frei et al. (2009) conducted a study on strontium isotope analysis in sheep hair to trace the provenance of ancient textiles (Frei, Frei, Mannering, Gleba, Nosch, & Lyngstrøm, 2009).
Environmental Applications
Strontium Iodate's isotopic composition has been researched for environmental applications. Boyer et al. (2018) explored the adsorption and desorption of Strontium in wetlands, providing insights into its role in hydrogeochemical studies and as a radioactive contaminant (Boyer, Ning, Killey, Klukas, Rowan, Simpson, & Passeport, 2018).
Detection and Sensing Technologies
Strontium Iodate has potential applications in detection and sensing technologies. For instance, Shimazoe et al. (2016) fabricated cubic Strontium iodide crystals for use in array detectors, highlighting their utility in nuclear security and medical imaging (Shimazoe, Koyama, Takahashi, Sakuragi, & Yamasaki, 2016).
Eigenschaften
IUPAC Name |
strontium;diiodate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HIO3.Sr/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGZNVNIOGGUKH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[Sr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Sr(IO3)2, I2O6Sr | |
| Record name | strontium iodate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7782-68-5 (Parent) | |
| Record name | Iodic acid (HIO3), strontium salt (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013470014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80928718 | |
| Record name | Strontium diiodate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80928718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Strontium iodate | |
CAS RN |
13470-01-4 | |
| Record name | Iodic acid (HIO3), strontium salt (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013470014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodic acid (HIO3), strontium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Strontium diiodate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80928718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Strontium iodate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.376 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-methyl-N-[2-(2-oxoimidazolidin-1-yl)ethyl]prop-2-enamide](/img/structure/B1596186.png)




